Tetrafluorosuccinonitrile
Overview
Description
Tetrafluorosuccinonitrile is a chemical compound with the molecular formula C4F4N2 It is characterized by the presence of four fluorine atoms and two nitrile groups attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorosuccinonitrile can be synthesized through several methods. One common approach involves the fluorination of succinonitrile using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety of the operators. The production methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tetrafluorosuccinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrafluorosuccinic acid.
Reduction: Reduction reactions can convert this compound to tetrafluorosuccinamide.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products:
Oxidation: Tetrafluorosuccinic acid.
Reduction: Tetrafluorosuccinamide.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Tetrafluorosuccinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tetrafluorosuccinonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
- Tetrafluorosuccinic acid
- Tetrafluorosuccinamide
- Hexafluoroglutaric acid
- Hexafluoroglutaric anhydride
Uniqueness: Tetrafluorosuccinonitrile is unique due to its combination of fluorine atoms and nitrile groups, which impart distinct chemical properties. Compared to similar compounds, this compound exhibits higher reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2,2,3,3-tetrafluorobutanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-3(6,1-9)4(7,8)2-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRRZCWTDUBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C#N)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380806 | |
Record name | Tetrafluorosuccinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663-41-2 | |
Record name | Tetrafluorosuccinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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